molecular formula C22H24N2O2S B4927371 N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No. B4927371
M. Wt: 380.5 g/mol
InChI Key: UUPTYCSCCCOJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide, also known as LMTX, is a small molecule drug that has been of interest to researchers due to its potential therapeutic effects in various neurodegenerative diseases.

Mechanism of Action

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide acts by binding to the microtubule-binding region of tau protein and inhibiting its aggregation and phosphorylation. This leads to the stabilization of microtubules and the prevention of neurofibrillary tangle formation, which is a key pathological feature of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the reduction of tau protein aggregation, the improvement of cognitive function, and the reduction of neuroinflammation. It has also been shown to have a good safety profile and is well-tolerated in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide is its ability to inhibit tau protein aggregation, which makes it a promising therapeutic candidate for neurodegenerative diseases. However, one limitation of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the potential side effects and long-term safety of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide.

Future Directions

There are several future directions for N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide research, including the development of more effective formulations and delivery methods, the investigation of its potential therapeutic effects in other neurodegenerative diseases, and the exploration of its combination with other drugs for synergistic effects. Additionally, further studies are needed to understand the optimal dosing and treatment duration for N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide.

Synthesis Methods

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide is synthesized through a multi-step process that involves the condensation of 4-methoxybenzoyl chloride with 2-aminothiazole, followed by the reaction of the resulting intermediate with 2,5-dimethylphenylacetic acid and propyl bromide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide has been extensively studied for its potential therapeutic effects in various neurodegenerative diseases, including Alzheimer's disease, frontotemporal dementia, and progressive supranuclear palsy. It has been shown to inhibit the aggregation of tau protein, which is a hallmark of these diseases. N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide has also been investigated for its potential to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-5-6-19-20(18-13-14(2)7-8-15(18)3)23-22(27-19)24-21(25)16-9-11-17(26-4)12-10-16/h7-13H,5-6H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPTYCSCCCOJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.